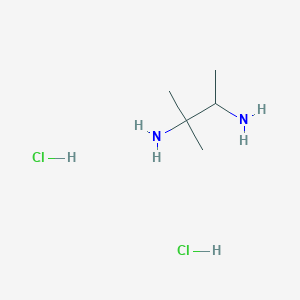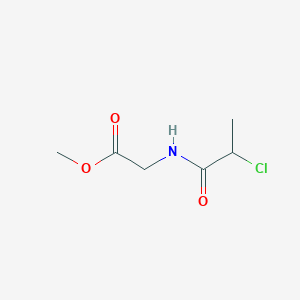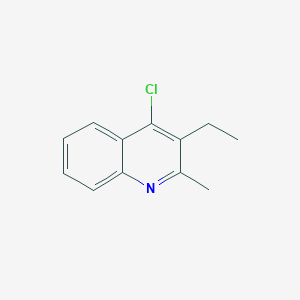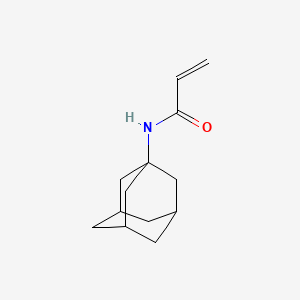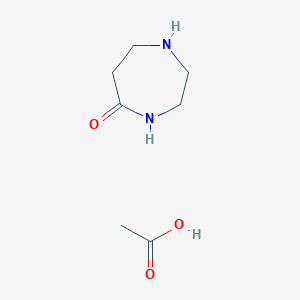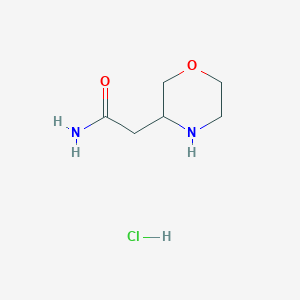
Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride
Übersicht
Beschreibung
“Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1895054-23-5 . It has a molecular weight of 181.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride” is C6H12ClNO3 . The Inchi Code is 1S/C6H11NO3.ClH/c1-10-5(8)6(9)2-3-7-4-6;/h7,9H,2-4H2,1H3;1H .Physical And Chemical Properties Analysis
“Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Epigenetic Modifications and DNA Methylation
DNA methylation and demethylation processes are pivotal in regulating gene expression across different biological processes and diseases. The oxidation derivatives of cytosine, such as 5-hydroxymethylcytosine (5hmC), are vital for these epigenetic modifications, suggesting potential research areas for related compounds in understanding genome flexibility and responses to environmental factors (Efimova et al., 2020).
Metabolic Functionalization in Drug Molecules
Alkyl moieties in drug molecules undergo metabolic transformations, including hydroxy and carboxy functionalization, which can alter their pharmacologic activity. Research in this area explores the structural features required for these metabolic changes and the activity of resulting metabolites, which could be relevant for compounds like Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride (El-Haj & Ahmed, 2020).
Photodynamic Therapy
Pretreatment strategies to enhance the accumulation of protoporphyrin IX in photodynamic therapy indicate the importance of modifying skin penetration and drug uptake, potentially relevant for derivatives of pyrrolidine in enhancing therapeutic outcomes (Gerritsen et al., 2008).
Environmental and Health Impact Studies
Studies on the occurrence, fate, and behavior of parabens in aquatic environments highlight the need for understanding the environmental impact and stability of chemical compounds, including those with carboxylate groups, in various ecosystems (Haman et al., 2015).
Role in Cancer Biomarkers
The role of 5-hydroxymethylcytosine in cell-free DNA as a novel cancer biomarker underscores the importance of investigating DNA modifications in cancer diagnosis and treatment, which may involve research into related compounds for their potential in precision oncology (Xu et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
methyl 3-hydroxypyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-5(8)6(9)2-3-7-4-6;/h7,9H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULKWHOQLUWGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





